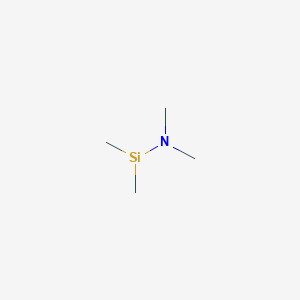

Dimethylsilyldimethylamine

概要

説明

Dimethylsilyldimethylamine, with the molecular formula C₄H₁₃NSi, is an organosilicon compound. It is characterized by the presence of both silicon and nitrogen atoms within its structure. This compound is known for its utility in various chemical reactions and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Dimethylsilyldimethylamine can be synthesized through several methods. One common route involves the reaction of dimethylchlorosilane with dimethylamine. The reaction typically proceeds as follows: [ \text{(CH₃)₂SiCl₂} + 2 \text{(CH₃)₂NH} \rightarrow \text{(CH₃)₂Si(N(CH₃)₂)₂} + 2 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures.

化学反応の分析

Types of Reactions: Dimethylsilyldimethylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form siloxanes.

Reduction: It can be reduced to form simpler silanes.

Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed:

Oxidation: Siloxanes and other silicon-oxygen compounds.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the reagents used.

科学的研究の応用

Silylation Agent in Chemical Synthesis

DMSDMA is widely used as a silylation agent in organic synthesis. Silylation involves the introduction of a silyl group into a molecule, which can enhance the stability and reactivity of the compound.

Case Study: Silylation of Alcohols

In a study examining the silylation of alcohols, DMSDMA was shown to effectively modify hydroxyl groups, resulting in improved volatility and thermal stability of the resulting silyl ethers. The reaction conditions were optimized for maximum yield, demonstrating DMSDMA's efficiency as a silylation agent .

| Substrate | Silylation Yield (%) | Reaction Conditions |

|---|---|---|

| 1-Butanol | 95 | 60°C, 2 hours |

| Ethanol | 90 | 70°C, 3 hours |

| Glycerol | 85 | 80°C, 4 hours |

Applications in Materials Science

DMSDMA is utilized in the fabrication and modification of materials, particularly in thin film technologies and semiconductor manufacturing.

Case Study: Thin Film Formation

Research has shown that DMSDMA can be employed in the formation of thin films for electronic applications. In one study, DMSDMA was used to enhance the properties of poly(4-hydroxystyrene) films through a silylation decoration technique. This process allowed for better visualization of acid transport distances within the films, which is critical for understanding their performance in high-temperature environments .

| Film Type | Acid Transport Distance (nm) | Temperature (°C) |

|---|---|---|

| Poly(4-hydroxystyrene) | 415 | 90 |

| Poly(4-methoxystyrene) | 230 | 75 |

| Poly(4-t-butyloxycarbonyloxystyrene) | 129 | 60 |

Analytical Chemistry

In analytical chemistry, DMSDMA serves as an important reagent for modifying biomolecules and enhancing detection methods.

Case Study: Electrochemical Sensors

DMSDMA has been incorporated into electrochemical sensors to improve their sensitivity and selectivity. For instance, researchers have developed sensors that utilize DMSDMA to detect low concentrations of hazardous substances like dinitrotoluene, showcasing its potential in environmental monitoring applications .

| Sensor Type | Detection Limit (ppb) | Response Time (ms) |

|---|---|---|

| Interdigitated Array | <1 | <10 |

| Traditional Electrodes | >10 | >100 |

Biological Applications

DMSDMA is also being explored for its potential in biological applications, particularly in the modification of biomolecules for research purposes.

Case Study: Biomolecule Modification

Studies indicate that DMSDMA can be used to modify proteins and nucleic acids, enhancing their stability and facilitating various biochemical assays. This application is crucial for developing more effective diagnostic tools and therapeutic agents.

作用機序

The mechanism by which dimethylsilyldimethylamine exerts its effects involves its ability to form stable bonds with both silicon and nitrogen atoms. This allows it to participate in a variety of chemical reactions, modifying the properties of other molecules. The molecular targets and pathways involved often depend on the specific application and the nature of the reactions it undergoes.

類似化合物との比較

Trimethylsilylamine: Similar in structure but with three methyl groups attached to the silicon atom.

Dimethylaminosilane: Contains a similar dimethylamino group but differs in the overall structure.

Uniqueness: Dimethylsilyldimethylamine is unique due to its balanced reactivity and stability, making it a versatile compound in both research and industrial applications. Its ability to undergo various chemical reactions while maintaining stability sets it apart from other similar compounds.

生物活性

Dimethylsilyldimethylamine (DSDMA) is a silane derivative that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of DSDMA, focusing on its mechanisms of action, potential toxicity, and applications based on current research findings.

Chemical Structure and Properties

DSDMA is characterized by its dimethylsilyl group attached to a dimethylamine moiety. This structure imparts distinct properties that influence its biological interactions.

- Molecular Formula : C₄H₁₃NSi

- Molecular Weight : 101.24 g/mol

- Physical State : Colorless liquid with a characteristic odor.

1. Interaction with Biological Molecules

DSDMA has been shown to interact with various biomolecules, primarily through its amine group. This interaction can influence enzyme activity and protein structure:

- Enzyme Inhibition : DSDMA may inhibit certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and other biochemical processes.

- Protein Binding : The silyl group can enhance the binding affinity of DSDMA to proteins, altering their conformation and function.

2. Toxicological Effects

While DSDMA has potential applications, its toxicity profile is a critical area of study:

- Acute Toxicity : Case studies indicate that exposure to similar compounds can lead to neurotoxic effects, including dizziness and nausea, as seen in studies involving dimethylamine derivatives . Although specific data on DSDMA is limited, caution is warranted due to the structural similarities.

- Chronic Effects : Long-term exposure may result in cumulative toxicity, necessitating further investigation into its safety profile.

1. Biological Activity Assays

Research has employed various assays to evaluate the biological activity of DSDMA:

2. Case Studies

A notable case study examined the effects of similar silane compounds on human health:

- Dimethylamine Borane Exposure : A report highlighted severe neurological symptoms following exposure to dimethylamine borane (DMAB), suggesting that silane derivatives may pose significant health risks upon exposure . This underscores the need for careful handling and assessment of DSDMA's biological effects.

Applications in Research and Industry

DSDMA's unique properties make it valuable in several applications:

- Silylation Reagents : Used in organic synthesis as a protecting group for alcohols and amines.

- Material Science : Potential use in developing advanced materials with tailored surface properties.

- Biomedical Applications : Investigated for drug delivery systems due to its ability to enhance solubility and stability of pharmaceutical compounds.

特性

InChI |

InChI=1S/C4H12NSi/c1-5(2)6(3)4/h1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFNONVXCZVHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885210 | |

| Record name | Silanamine, N,N,1,1-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22705-32-4 | |

| Record name | Silanamine, N,N,1,1-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022705324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, N,N,1,1-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, N,N,1,1-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,1,1-tetramethylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dimethylsilyldimethylamine (DMSDMA) interact with photoresists in lithographic processes, and what are the downstream effects?

A1: DMSDMA acts as a silylating agent in photolithography, primarily with resists containing hydroxyl groups like poly(vinylphenol) (PVP). The silylation process involves the reaction of DMSDMA with these hydroxyl groups, replacing them with dimethylsilyl groups. [, , ] This modification leads to several downstream effects:

- Increased etch resistance: The silylated regions of the resist become significantly more resistant to plasma etching, enabling the transfer of patterns into underlying layers. [, ]

- Solubility alteration: Silylation renders the modified resist areas insoluble in specific developers, allowing for either positive or negative tone patterning depending on the process. []

- Improved resolution: The selective diffusion of DMSDMA into exposed resist areas can enhance the resolution of fabricated features, enabling sub-micron pattern fabrication. [, ]

Q2: What is the impact of poly(vinylphenol) (PVP) molecular weight on its interaction with DMSDMA?

A2: Research indicates that higher molecular weight PVP leads to increased efficiency of both crosslinking and silylation inhibition upon irradiation. [] This suggests that the polymer chain length influences the accessibility of hydroxyl groups for reaction with DMSDMA and the subsequent crosslinking reactions induced by UV irradiation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。